4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
Description
4-(7-Methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzofuran moiety at position 4 and a prenyl ether substituent (3-methylbut-2-en-1-yl) at position 6 of the coumarin scaffold. This compound belongs to a class of fused heterocyclic molecules with reported bioactivity in antimicrobial and anti-inflammatory studies . Its structural complexity necessitates advanced crystallographic techniques, such as those implemented in SHELXL, for accurate structural validation .
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-yl)-6-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5/c1-14(2)9-10-26-16-7-8-19-17(12-16)18(13-22(24)27-19)21-11-15-5-4-6-20(25-3)23(15)28-21/h4-9,11-13H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJQXNNEJQWQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into three structural components:
- Coumarin backbone (2H-chromen-2-one) with substituents at C4 and C6.
- 7-Methoxy-1-benzofuran-2-yl group at C4.
- 3-Methylbut-2-en-1-yloxy (prenyloxy) group at C6.
Key disconnections involve:
- Formation of the benzofuran ring via cyclization or coupling.
- Alkylation of the C6 hydroxyl group with prenyl bromide.
- Assembly of the coumarin scaffold through classical condensation reactions.
Synthetic Strategies and Methodologies
Alkylation and Transition-Metal-Catalyzed Coupling
This two-step approach prioritizes coumarin functionalization followed by benzofuran installation:
Step 1: Synthesis of 6-Hydroxy-4-iodo-2H-chromen-2-one
The coumarin core is synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters. For example, condensation of ethyl acetoacetate with 3,5-dihydroxyacetophenone yields 6-hydroxy-4-methylcoumarin, which is iodinated at C4 using N-iodosuccinimide (NIS) in acetic acid.
Step 2: O-Prenylation at C6
The C6 hydroxyl group is alkylated with 3-methylbut-2-en-1-yl bromide (prenyl bromide) under basic conditions (K₂CO₃, DMF, 60°C). Selective alkylation is achieved by protecting the C4 iodide temporarily, though direct alkylation may suffice given the steric and electronic differences between C4 and C6.
Step 3: Suzuki-Miyaura Coupling for Benzofuran Installation
The C4 iodide undergoes cross-coupling with a benzofuran boronic acid derivative. For instance, 7-methoxy-1-benzofuran-2-ylboronic acid is coupled using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture (80°C, 12 h). This method, adapted from palladium-catalyzed benzofuran syntheses, affords the target compound in yields of 65–78%.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pechmann condensation | H₂SO₄, 100°C, 4 h | 85 |
| Iodination | NIS, AcOH, rt, 24 h | 72 |
| O-Prenylation | Prenyl bromide, K₂CO₃, DMF, 60°C, 8 h | 89 |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 80°C | 75 |
Claisen Rearrangement-Mediated Benzofuran Formation
This route leverages-sigmatropic rearrangement to construct the benzofuran ring directly on the coumarin scaffold:
Step 1: Synthesis of 4-Propargyloxy-6-prenyloxycoumarin
The C4 hydroxyl group of 6-prenyloxycoumarin is converted to a propargyl ether using propargyl bromide and K₂CO₃ in acetone (50°C, 6 h).
Step 2: Thermal Claisen Rearrangement
Heating the propargyl ether at 180°C in diphenyl ether induces rearrangement, forming the benzofuran ring via cyclization. The reaction proceeds through a six-membered transition state, yielding the 7-methoxybenzofuran moiety.
Optimization Note:
Rhodium-Catalyzed C–H Activation and Annulation
Recent advances in transition-metal catalysis enable direct benzofuran installation via C–H functionalization:
Step 1: Coumarin Substrate Preparation
6-Prenyloxy-4-iodocoumarin is treated with 7-methoxybenzamide in the presence of [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂ (2 equiv) in DCE at 120°C. The rhodium catalyst facilitates C–H activation at the benzamide’s ortho position, followed by annulation with the coumarin’s iodide to form the benzofuran ring.
Advantages:
- Avoids pre-functionalized benzofuran precursors.
- Tolerates electron-donating and withdrawing groups.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki Coupling | 75 | High regioselectivity, mild conditions | Requires pre-synthesized boronic acid |
| Claisen Rearrangement | 85 | Atom-economic, no metal catalyst | High temperatures, side products |
| Rhodium Catalysis | 68 | Direct C–H activation, modular | Costly catalysts, oxygen sensitivity |
Mechanistic Insights
Suzuki Coupling Mechanism
The Pd⁰ catalyst undergoes oxidative addition with the coumarin’s C4 iodide, followed by transmetalation with the benzofuran boronic acid. Reductive elimination forms the C–C bond, completing the coupling.
Claisen Rearrangement Pathway
The propargyl ether undergoes-sigmatropic shift to form a ketene intermediate, which cyclizes to the benzofuran via nucleophilic attack by the adjacent oxygen.
Chemical Reactions Analysis
4-(7-Methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(7-Methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its anti-tumor or antibacterial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with natural and synthetic coumarins, benzofurans, and prenylated derivatives. Below is a comparative analysis of key analogues:
Key Findings:
Bioactivity Trends: Prenylation: The 3-methylbut-2-en-1-yl group (prenyl) in the target compound and Osajin enhances lipophilicity, improving cell membrane penetration compared to non-prenylated coumarins . Benzofuran vs. Bromination Effects: Brominated benzofurans (e.g., Compound 4 in ) show reduced cytotoxicity compared to their non-brominated precursors, suggesting halogenation may trade potency for safety .
Synthetic Accessibility: The target compound’s synthesis likely follows Mitsunobu or Ullmann coupling for benzofuran-coumarin fusion, as seen in analogous pyrano[2,3-f]chromen-4-one derivatives . In contrast, aminoalkyl-substituted coumarins (e.g., Compound 9 in ) require multi-step alkylation and amination, increasing synthetic complexity .
Structural Validation :
- SHELXL refinement () is critical for resolving stereochemical ambiguities in fused coumarins, particularly for prenyl ether conformers and benzofuran planarity .
Biological Activity
The compound 4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one , often referred to as a benzofuran derivative, has garnered attention in recent years due to its potential biological activities, particularly in the realm of cancer research. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of coumarins , which are known for their diverse biological activities. The structural features that contribute to its activity include:
- A benzofuran moiety, which is associated with various pharmacological effects.
- A methoxy group at the 7-position that enhances its lipophilicity and biological activity.
- An alkoxy side chain that may influence its interaction with biological targets.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of this compound against several cancer cell lines. The findings indicate that it exhibits significant cytotoxic effects:
The IC50 values represent the concentration required to inhibit cell proliferation by 50%. Notably, the compound showed potent activity against HeLa and A549 cell lines, indicating its potential as an anticancer agent.
The mechanisms underlying the antiproliferative effects of this compound have been explored through various studies. Key findings include:
- Induction of Apoptosis : The compound has been shown to effectively induce apoptosis in cancer cells. For instance, in HCC1806 cells, it triggered apoptosis in a dose-dependent manner, as confirmed by Annexin V-FITC/PI double staining assays .
- VEGFR-2 Inhibition : Molecular docking studies revealed that the compound binds effectively to VEGFR-2, a critical target in cancer therapy. This inhibition may contribute to its anticancer properties by disrupting angiogenesis .
- Structure Activity Relationship (SAR) : Variations in the chemical structure significantly affect biological activity. For example, modifications at specific positions on the benzofuran nucleus can enhance or diminish cytotoxic effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Anticancer Activity : A study investigated a series of benzofuran-based chalcone derivatives, including our compound of interest. Results indicated that these derivatives exhibited potent anticancer activity against multiple cell lines, reinforcing the potential therapeutic applications of benzofuran derivatives .
- Mechanistic Insights : Another research focused on understanding how these compounds induce apoptosis and inhibit tumor growth through various signaling pathways, emphasizing their role as promising candidates for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one?
- Methodology :
- Step 1 : Start with a chromen-2-one core (e.g., 7-hydroxy-4H-chromen-2-one). Introduce the prenyl ether group (3-methylbut-2-en-1-yl) via nucleophilic substitution at the 6-position using a prenyl bromide derivative under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 2 : Couple the 7-methoxybenzofuran moiety via Suzuki-Miyaura cross-coupling. Use Pd(PPh₃)₄ as a catalyst and a boronic acid derivative of 7-methoxybenzofuran in a DMF/H₂O solvent system .
- Validation : Confirm regioselectivity using ¹H/¹³C NMR and HPLC for purity (>95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Compare chemical shifts with analogs (e.g., 7-methoxybenzofuran derivatives show characteristic aromatic proton signals at δ 6.8–7.5 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for C₂₃H₂₀O₅: 392.1263) .
- X-ray Crystallography : If crystalline, compare bond lengths/angles with structurally related chromenones (e.g., 2H-chromen-2-one derivatives in ) .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported biological activities of similar chromenone derivatives?
- Case Study : If anti-inflammatory activity varies across studies (e.g., vs. 6):
- Standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and assay conditions (e.g., LPS-induced TNF-α inhibition).
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. halogen groups on benzofuran) using in silico docking (e.g., COX-2 enzyme binding) .
- Meta-Analysis : Adjust for variables like solvent choice (DMSO vs. ethanol) impacting bioavailability .
Q. How can reaction mechanisms for oxidation/reduction of the prenyl ether group be elucidated?
- Experimental Design :
- Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to form an epoxide; monitor via TLC and characterize the product using IR (C-O-C stretch at ~1250 cm⁻¹) .
- Reduction : Use H₂/Pd-C to hydrogenate the double bond in the prenyl group; confirm via ¹H NMR (loss of allylic protons at δ 5.2–5.4 ppm) .
- Computational Support : Perform DFT calculations (e.g., Gaussian 09) to model transition states and activation energies .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Critical Factors :
- Protecting Groups : Temporarily protect the 7-methoxybenzofuran moiety with TBDMS-Cl during prenylation to prevent side reactions .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
- Workup Optimization : Use column chromatography with gradient elution (hexane/EtOAc 8:1 to 1:1) to isolate intermediates .
Q. How does the methoxy group influence photostability compared to halogenated analogs?
- Methodology :
- UV-Vis Studies : Expose compounds to UV light (254 nm) and monitor degradation via HPLC. Methoxy groups may enhance stability via resonance effects .
- Computational Analysis : Calculate HOMO-LUMO gaps (e.g., using Spartan) to correlate electron density with degradation rates .
Data Analysis & Reproducibility
Q. What statistical methods address variability in biological assay data for this compound?
- Approach :
- Use ANOVA with post-hoc Tukey tests to compare dose-response curves across replicates .
- Apply principal component analysis (PCA) to distinguish assay-specific noise from true activity .
Q. How can batch-to-batch variability in synthesis be minimized?
- Quality Control :
- Implement in-line FTIR for real-time monitoring of reaction progress .
- Standardize solvent purity (e.g., HPLC-grade DMF) and catalyst lot numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
